

Biosynthesis pathway of 3-O-Feruloylquinic acid

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Compound of Interest

Compound Name: 3-O-Feruloylquinic acid

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An In-depth Technical Guide on the Biosynthesis of **3-O-Feruloylquinic Acid**

Introduction

3-O-Feruloylquinic acid is a significant plant secondary metabolite belonging to the hydroxycinnamic acid ester family. It is an isomer of chlorogenic acid and is formed through the esterification of ferulic acid and quinic acid.[1] Found in various plants, including coffee, wheat, and tomatoes, this compound and its isomers exhibit notable antioxidant and anti-inflammatory properties, making them of great interest to researchers in nutrition, pharmacology, and drug development.[1][2][3][4] Understanding the biosynthetic pathway of **3-O-feruloylquinic acid** is crucial for its potential biotechnological production and for modulating its concentration in crops to enhance their nutritional value.

This technical guide provides a detailed overview of the enzymatic reactions leading to the synthesis of **3-O-feruloylquinic acid**, presents quantitative data on key enzymes, details relevant experimental protocols, and visualizes the core biochemical pathways and workflows.

The Biosynthesis Pathway of 3-O-Feruloylquinic Acid

The formation of **3-O-feruloylquinic acid** is an extension of the general phenylpropanoid pathway, a central route in plant metabolism responsible for synthesizing a wide array of phenolic compounds.[5] The pathway can be broadly divided into two major stages: the formation of the hydroxycinnamoyl-CoA precursor (feruloyl-CoA) and the subsequent transfer of the feruloyl group to quinic acid.

Stage 1: Synthesis of Feruloyl-CoA

The initial steps are shared with the biosynthesis of lignin and flavonoids, starting from the amino acid L-phenylalanine.^{[5][6]}

- **L-Phenylalanine to p-Coumaroyl-CoA:** The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation at the C4 position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.^[6]
- **Formation of Caffeoyl-CoA:** p-Coumaroyl-CoA is a critical branch point. To introduce the 3-hydroxyl group on the phenyl ring, the pathway proceeds through a "shikimate shunt".^{[6][7]}
 - Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically shikimate, producing p-coumaroyl-shikimate.^{[7][8]}
 - p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H), a cytochrome P450 enzyme, then hydroxylates p-coumaroyl-shikimate to form caffeoyl-shikimate.^{[7][9]}
 - HCT acts a second time, catalyzing the reverse reaction to convert caffeoyl-shikimate back to a CoA thioester, yielding caffeoyl-CoA.^{[8][10]} An alternative route involving a Caffeoyl Shikimate Esterase (CSE) can also hydrolyze caffeoyl-shikimate to caffeic acid, which is then activated by 4CL to caffeoyl-CoA.^{[8][11][12]}
- **Methylation to Feruloyl-CoA:** The final step in this stage is the methylation of the newly introduced 3-hydroxyl group. Caffeoyl-CoA 3-O-Methyltransferase (CCoAOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of caffeoyl-CoA, resulting in the formation of feruloyl-CoA.^[6]

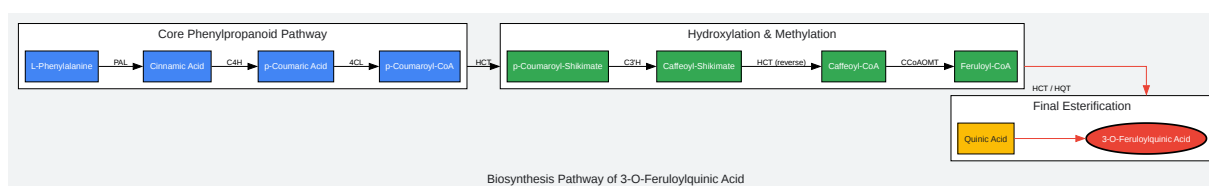
Stage 2: Esterification to form 3-O-Feruloylquinic Acid

The final step is the esterification of quinic acid with feruloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase family enzyme, most notably Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) or the closely related Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT).^{[7][9][13]} These

enzymes can utilize quinic acid as an acyl acceptor, transferring the feruloyl group from feruloyl-CoA to one of the hydroxyl groups on the quinic acid molecule to form feruloylquinic acid.[9][14] While HCT shows a preference for shikimate, it can also use quinate, whereas HQT preferentially uses quinate.[7][9] The specific isomer formed (e.g., 3-O-, 4-O-, or 5-O-) is dependent on the regiospecificity of the particular HCT or HQT enzyme variant present in the plant species.

Pathway Visualization

The overall biosynthetic pathway is illustrated below.



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Caption: Biosynthesis pathway from L-Phenylalanine to **3-O-Feruloylquinic acid**.

Quantitative Data

Quantitative analysis of the enzymes involved in the biosynthesis of **3-O-feruloylquinic acid** is essential for understanding the pathway's flux and regulation. The kinetic properties of HCT, a key enzyme, have been studied in various plant species.

Table 1: Kinetic Properties of HCT from Different Plant Species (Forward Reaction)

Enzyme Source	Substrate	Apparent Km (μM)	Reference
Brachypodium distachyon (BdHCT1)	p-Coumaroyl-CoA	1.8 ± 0.3	[10]
Shikimate	24.3 ± 3.8	[10]	
Arabidopsis thaliana (AtHCT)	p-Coumaroyl-CoA	5.6 ± 0.6	[10]
Shikimate	129.0 ± 12.0	[10]	
Medicago truncatula (MtHCT1)	p-Coumaroyl-CoA	1.9 ± 0.3	[10]
Shikimate	50.0 ± 5.0	[10]	

Table 2: Kinetic Properties of HCT from Different Plant Species (Reverse Reaction)

Enzyme Source	Substrate	Apparent Km (μM)	Reference
Brachypodium distachyon (BdHCT1)	Caffeoyl-Shikimate	11.0 ± 1.0	[10]
Coenzyme A	13.0 ± 1.0	[10]	
Arabidopsis thaliana (AtHCT)	Caffeoyl-Shikimate	1.1 ± 0.1	[10]
Coenzyme A	10.0 ± 1.0	[10]	
Medicago truncatula (MtHCT1)	Caffeoyl-Shikimate	2.0 ± 0.2	[10]
Coenzyme A	14.0 ± 2.0	[10]	

Note: Kinetic data for the specific reaction of feruloyl-CoA with quinic acid is less commonly reported and can vary significantly between species and specific enzyme isoforms.

Experimental Protocols

Protocol for HCT Enzyme Activity Assay

This protocol is adapted from methods used for analyzing HCT activity in plant protein extracts. [15][16] It measures the conversion of p-coumaroyl-CoA and shikimate to p-coumaroyl shikimate. A similar approach can be used with feruloyl-CoA and quinic acid to measure the activity for feruloylquinic acid synthesis.

A. Protein Extraction

- Harvest fresh plant tissue (e.g., xylem) and immediately freeze in liquid nitrogen.
- Grind the tissue to a fine powder under liquid nitrogen.
- Add protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 15% glycerol, 1% PVPP, 1x protease inhibitor cocktail).
- Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.
- Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.
- Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes to denature the enzymes.[15]

B. Enzymatic Reaction

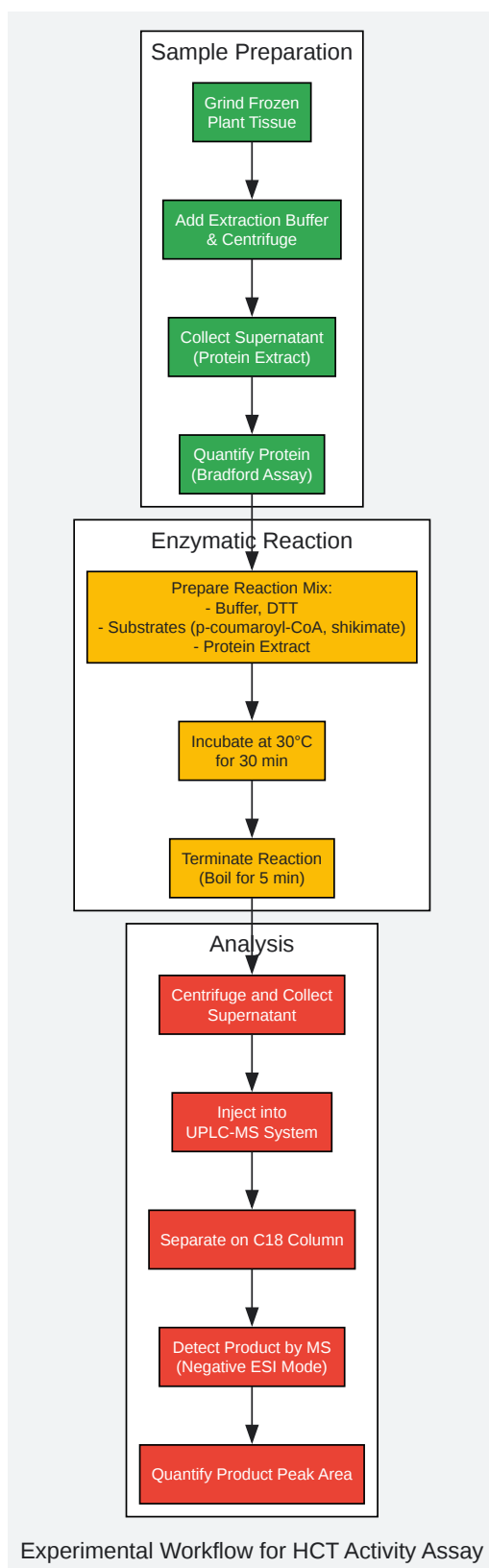
- Prepare a reaction mix in a 1.5-ml microcentrifuge tube. The final 40 µl reaction should contain:
 - 100 mM Tris-HCl, pH 7.0
 - 1 mM DTT
 - 100 µM p-coumaroyl-CoA (or feruloyl-CoA)
 - 100 µM shikimic acid (or quinic acid)
 - 10 µg of total protein extract[14][15]

- Initiate the reaction by adding the protein extract.
- Incubate the reaction at 30°C for 30 minutes.[\[14\]](#)[\[15\]](#)
- Terminate the reaction by boiling the samples for 5 minutes.[\[14\]](#)[\[15\]](#)
- Centrifuge the samples to pellet any precipitated protein before analysis.

C. Product Analysis by UPLC-MS

- Analyze the reaction supernatant using a UPLC system coupled to a mass spectrometer (e.g., Thermo LTQ XL).[\[16\]](#)
- Chromatographic Separation: Use a C18 column (e.g., Acquity BEH C18, 2.1 mm x 150 mm, 1.7 μ m).[\[15\]](#)
 - Mobile Phase A: Water with 1% acetonitrile and 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 1% water and 0.1% formic acid.
 - Gradient: A typical gradient might be: 0 min, 5% B; 30 min, 50% B; 33 min, 100% B.[\[15\]](#)
 - Flow Rate: 350 μ l/min.
 - Column Temperature: 40°C.
- Mass Spectrometry: Operate the MS in negative electrospray ionization (ESI) mode.[\[15\]](#)
 - Monitor for the mass-to-charge ratio (m/z) of the expected product. For p-coumaroyl shikimate, the m/z is 319.[\[15\]](#) For **3-O-feruloylquinic acid**, the molecular ion peak [M-H]⁻ is at m/z 367.[\[17\]](#)
 - Quantify the product by integrating the peak area of the corresponding extracted ion chromatogram.

Experimental Workflow Visualization



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